2-Phenylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNGFYDJXZZFJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70946825 | |

| Record name | 2-Phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23972-41-0 | |

| Record name | 2-Phenylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23972-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023972410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Phenylmorpholine chemical properties and structure

An In-depth Technical Guide to 2-Phenylmorpholine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2-PM) is the parent compound of the substituted phenylmorpholine class, a group of molecules with significant pharmacological interest.[1] As a potent norepinephrine-dopamine releasing agent (NDRA), 2-PM and its derivatives, such as the well-known anorectic phenmetrazine, exhibit pronounced psychostimulant properties.[1][2] This guide provides a comprehensive technical overview of this compound, covering its core chemical properties, stereoisomerism, synthesis, analytical characterization, pharmacology, and applications, designed to serve as a foundational resource for professionals in chemical and pharmaceutical research.

Chemical Structure and Stereoisomerism

This compound is a heterocyclic compound featuring a morpholine ring substituted at the C2 position with a phenyl group.[3] Its chemical structure incorporates the backbone of phenethylamine, a common motif in many stimulant drugs. The presence of a chiral center at the C2 carbon means that 2-PM exists as a pair of enantiomers: (R)-2-Phenylmorpholine and (S)-2-Phenylmorpholine.[4][5]

The stereochemistry of phenylmorpholine derivatives is a critical determinant of their pharmacological activity. For instance, in the related compound phenmetrazine (3-methyl-2-phenylmorpholine), the cis-isomers are biologically active, whereas the trans-isomers are not.[6][7] While 2-PM itself lacks the second chiral center found in phenmetrazine, the spatial orientation of the phenyl group in the (R) vs. (S) enantiomer is crucial for its interaction with monoamine transporters. The resolution of these enantiomers is a key step for pharmacological studies and the development of stereochemically pure clinical candidates.[8]

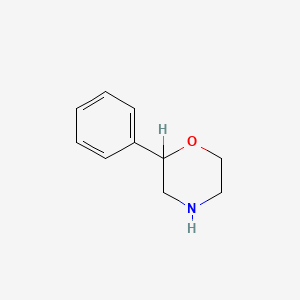

Caption: 2D structure of this compound with the chiral center at C2 indicated.

Physicochemical Properties

This compound is typically encountered as an orange oil in its free base form or as a white solid when prepared as a hydrochloride salt.[9][10] Its properties make it amenable to standard organic chemistry laboratory procedures.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [3] |

| Molar Mass | 163.22 g/mol | [3] |

| CAS Number | 23972-41-0 (racemate) | [3] |

| Appearance | Orange oil (free base), White solid (HCl salt) | [9][10] |

| Solubility | Slightly soluble in water | [11] |

| Boiling Point | 188-192 °C (Styrene Oxide precursor) | [12] |

Synthesis and Purification

The synthesis of this compound is well-documented and can be achieved through several routes. A common and effective laboratory-scale method involves the reaction of a precursor, N-(2'-hydroxy-2'-phenylethyl)-ethanolamine, which is cyclized under acidic conditions.

Causality in Experimental Design:

The choice of strong acid (e.g., 6N HCl) is crucial as it protonates the hydroxyl groups, facilitating a dehydration and subsequent intramolecular cyclization (Sɴ2 reaction) to form the morpholine ring.[9] The use of heat accelerates this dehydration-cyclization cascade. Post-reaction, basification with a strong base like NaOH is necessary to deprotonate the morpholine nitrogen, converting the amine salt into its free base form, which is soluble in organic solvents like ether, allowing for efficient extraction from the aqueous reaction mixture.[9] Anhydrous sodium sulfate is a standard drying agent used to remove residual water from the organic extract before solvent evaporation, which would otherwise contaminate the final product.

Detailed Experimental Protocol: Synthesis from N-(2'-hydroxy-2'-phenylethyl)-ethanolamine[9]

-

Reaction Setup: Dissolve 5.3 g of N-(2'-hydroxy-2'-phenylethyl)-ethanolamine in 100 mL of 6N hydrochloric acid in a round-bottom flask equipped with a reflux condenser.

-

Cyclization: Heat the solution at 110°C for 4 hours. The mixture will undergo dehydration and cyclization to form the this compound hydrochloride salt.

-

Workup - Basification: After cooling to room temperature, carefully basify the acidic mixture with a concentrated sodium hydroxide solution until the pH is >12. This converts the hydrochloride salt to the free base.

-

Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product into diethyl ether (3 x 50 mL).

-

Washing & Drying: Combine the organic extracts and wash with water (1 x 50 mL) to remove any remaining inorganic salts. Dry the ether layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and evaporate the ether under reduced pressure to yield crude this compound as an orange oil.

-

Purification (Optional): The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Caption: A typical workflow for the synthesis and isolation of this compound.

Chiral Resolution

To study the specific effects of each enantiomer, the racemic mixture must be separated. This is typically achieved through chiral resolution.[13] A common method involves reacting the racemic amine with a chiral acid (a resolving agent), such as tartaric acid.[13] This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility.[14] This difference allows for their separation by fractional crystallization. Once a diastereomeric salt is isolated, the chiral resolving agent can be removed by treatment with a base, yielding the pure enantiomer.[13]

Spectroscopic Analysis

Structural confirmation and purity assessment of this compound are performed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals. The phenyl protons will appear as a multiplet in the aromatic region (~7.2-7.5 ppm). The four methylene protons of the morpholine ring will present as complex multiplets in the aliphatic region, with those adjacent to the oxygen (C6 protons) resonating further downfield (~3.8-4.1 ppm) than those adjacent to the nitrogen (C5 protons, ~2.8-3.1 ppm) due to the differing electronegativity.[15][16] The N-H proton signal is typically a broad singlet with a variable chemical shift.[15]

-

¹³C NMR: The carbon spectrum will show distinct signals for the phenyl carbons and the four carbons of the morpholine ring.[17]

-

IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C-N stretching, and C-O-C stretching of the ether linkage in the morpholine ring.

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to its molecular weight (163.22 g/mol ), along with a characteristic fragmentation pattern that can be used for identification.

Pharmacology and Mechanism of Action

This compound is a potent psychostimulant that functions as a norepinephrine-dopamine releasing agent (NDRA).[1] Its mechanism of action is similar to that of amphetamine and its well-known derivative, phenmetrazine.[1][6]

Monoamine Transporter Interaction

2-PM exerts its effects by interacting with the dopamine transporter (DAT) and the norepinephrine transporter (NET) on the presynaptic neuronal membrane. It acts as a substrate for these transporters, being taken up into the neuron. Once inside, it disrupts the vesicular storage of dopamine and norepinephrine and reverses the direction of transporter flow, leading to a significant efflux of these neurotransmitters from the neuron into the synaptic cleft.[1][18]

This surge in synaptic dopamine and norepinephrine concentrations enhances neurotransmission, leading to the characteristic stimulant effects: increased alertness, focus, and energy.[19] In vitro assays using rat brain synaptosomes have shown its potency, with EC₅₀ values of 86 nM for dopamine release and 79 nM for norepinephrine release.[1] Notably, its effect on serotonin release is significantly weaker (EC₅₀ = 20,260 nM), classifying it as a selective NDRA rather than a broad-spectrum monoamine releaser like MDMA.[1]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 3. This compound | C10H13NO | CID 91101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-2-Phenylmorpholine | C10H13NO | CID 937784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S)-2-Phenylmorpholine | C10H13NO | CID 937783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

- 8. Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Styrene oxide - Wikipedia [en.wikipedia.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Chiral resolution - Wikipedia [en.wikipedia.org]

- 14. pharmtech.com [pharmtech.com]

- 15. benchchem.com [benchchem.com]

- 16. acdlabs.com [acdlabs.com]

- 17. spectrabase.com [spectrabase.com]

- 18. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Stimulant - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Physiological Effects of 2-Phenylmorpholine

Abstract

This technical guide provides a comprehensive analysis of 2-Phenylmorpholine, a psychoactive compound belonging to the substituted phenylmorpholine class. While direct research on this compound is limited, its structural and chemical similarity to the well-characterized stimulant, Phenmetrazine, allows for a robust, evidence-based extrapolation of its physiological effects. This document details the compound's primary mechanism of action as a potent norepinephrine-dopamine releasing agent (NDRA). We will explore its interactions at the synaptic cleft, its expected physiological and psychological outcomes, and its potential for abuse. Furthermore, this guide presents a standardized in-vitro experimental protocol for assessing the activity of such compounds at monoamine transporters, providing a framework for future research and drug development in this area.

Section 1: Introduction and Chemical Context

The phenylmorpholine chemical class is a group of synthetic compounds characterized by a morpholine ring substituted with a phenyl group.[1] The most notable member of this class is Phenmetrazine (3-methyl-2-phenylmorpholine), a stimulant drug first synthesized in 1952 and previously marketed as an appetite suppressant under the trade name Preludin.[2] Although initially lauded for producing fewer side effects like nervousness and euphoria compared to amphetamines, Phenmetrazine was later withdrawn from many markets due to its significant potential for abuse and reports of psychotic reactions similar to those induced by amphetamines.[3][4]

This compound is the parent compound of this class, lacking the 3-methyl group of Phenmetrazine.[5] Its chemical structure incorporates the foundational backbone of amphetamine, suggesting a similar psychostimulant profile.[2] Understanding the pharmacology of Phenmetrazine and its analogues is crucial for predicting the physiological effects of this compound.[6] The primary therapeutic interest in this class has been for its anorectic (appetite-suppressing) effects, driven by its stimulant properties.[3][7]

Section 2: Mechanism of Action at the Synaptic Cleft

This compound, like its analogue Phenmetrazine, is a potent norepinephrine-dopamine releasing agent (NDRA).[5][8] This means it primarily exerts its effects by increasing the extracellular concentrations of the neurotransmitters norepinephrine (NE) and dopamine (DA) in the brain.[3] It has significantly weaker effects on the serotonin (5-HT) system.[2]

The mechanism involves a dual action at the presynaptic neuron's transporter proteins—the norepinephrine transporter (NET) and the dopamine transporter (DAT):

-

Reuptake Inhibition: this compound binds to DAT and NET, blocking the normal reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron.[8]

-

Transporter Reversal (Efflux): More significantly, as a substrate-type releaser, it is transported into the presynaptic neuron.[9] This action promotes a reversal of the transporter's function, causing it to pump dopamine and norepinephrine out of the neuron and into the synaptic cleft, a process known as efflux.[2]

This substantial increase in synaptic dopamine and norepinephrine leads to enhanced signaling at postsynaptic receptors, resulting in the compound's characteristic stimulant effects.[2]

Caption: Mechanism of this compound at a monoaminergic synapse.

Section 3: Pharmacological Profile & Quantitative Data

The potency of a compound as a monoamine releasing agent is typically quantified by its half-maximal effective concentration (EC₅₀), which represents the concentration of the drug that elicits 50% of the maximal release of a given neurotransmitter. A lower EC₅₀ value indicates greater potency.[2]

The following table summarizes the available in-vitro data for this compound and its relevant analogues, based on assays performed in rat brain synaptosomes.[5]

| Compound | Norepinephrine (NE) Release EC₅₀ (nM) | Dopamine (DA) Release EC₅₀ (nM) | Serotonin (5-HT) Release EC₅₀ (nM) |

| This compound | 79 | 86 | 20,260 |

| Phenmetrazine | 29 - 50.4 | 70 - 131 | 7,765 - >10,000 |

| Dextroamphetamine | 6.6 - 10.2 | 5.8 - 24.8 | 698 - 1,765 |

Data sourced from Rothman et al. (2003) and other cited literature.[2][5] Note: Lower values indicate higher potency.

From this data, it is evident that this compound is a potent releaser of both norepinephrine and dopamine, with potencies comparable to, though slightly less than, Phenmetrazine.[2][5] Its activity at the serotonin transporter is markedly lower, indicating a pharmacological profile focused on the catecholaminergic systems.[5]

Section 4: Core Physiological & Psychological Effects

Based on its mechanism as a potent NDRA, the physiological and psychological effects of this compound are expected to be consistent with other central nervous system (CNS) stimulants like Phenmetrazine and amphetamine.

Central Nervous System (CNS) & Psychological Effects:

-

Stimulation and Wakefulness: Increased release of norepinephrine and dopamine in brain regions like the reticular activating system and cortex leads to heightened arousal, reduced fatigue, and insomnia.[3][10]

-

Anorectic Effect: The primary historical use of this class of drugs is appetite suppression.[3] This is mediated by the stimulation of the hypothalamus.[11]

-

Mood Elevation and Euphoria: Increased dopaminergic activity in the brain's reward pathways (e.g., the nucleus accumbens) can produce feelings of well-being, increased confidence, and euphoria.[2][12]

-

Enhanced Focus and Concentration: Catecholamine stimulants can improve attention and executive function, which is the basis for their use in treating ADHD.[6]

Peripheral and Systemic Effects:

-

Cardiovascular Effects: As a sympathomimetic amine, this compound will mimic the actions of the sympathetic nervous system.[11] This leads to increased heart rate (tachycardia) and elevated blood pressure (hypertension).[13][14]

-

Other Physical Effects: Other common effects include dry mouth, blurred vision, dizziness, and increased sweating.[14]

Adverse Effects and Abuse Potential:

The potent dopamine-releasing properties of this compound confer a significant potential for misuse and psychological dependence.[2][12] Chronic or high-dose use can lead to serious adverse effects:

-

Cardiovascular Strain: Persistent hypertension and tachycardia can increase the risk of serious cardiovascular events.[14]

-

Psychiatric Effects: High doses can lead to anxiety, agitation, paranoia, and, in susceptible individuals, a stimulant-induced psychosis that resembles schizophrenia.[3][4]

-

Dependence and Withdrawal: Long-term use can lead to tolerance and dependence.[13] Abrupt cessation after prolonged use may result in withdrawal symptoms such as extreme fatigue and depression.[15]

Section 5: Experimental Protocol: In Vitro Assessment of Monoamine Transporter Activity

To empirically determine the potency of a compound like this compound at monoamine transporters, a radiotracer uptake inhibition assay is a gold-standard method.[16] This protocol outlines the key steps for assessing its inhibitory concentration (IC₅₀) at DAT and NET in rat brain synaptosomes or transporter-transfected cells.

Objective:

To determine the concentration of this compound required to inhibit 50% of the uptake of a specific radiolabeled monoamine ([³H]DA or [³H]NE) into neuronal terminals or cells expressing the respective transporter.

Materials:

-

HEK 293 cells stably transfected with human DAT or NET, or freshly prepared rat striatal (for DAT) and cortical (for NET) synaptosomes.

-

Radioligands: [³H]Dopamine and [³H]Norepinephrine.

-

Test Compound: this compound dissolved in appropriate buffer.

-

Control Inhibitors: GBR 12909 (for DAT) and Desipramine (for NET) for determining non-specific uptake.

-

Krebs-HEPES buffer (KHB).

-

Scintillation fluid and a liquid scintillation counter.

Step-by-Step Methodology:

-

Cell/Synaptosome Preparation:

-

Culture transporter-transfected HEK cells to confluence in 96-well plates.

-

Alternatively, prepare synaptosomes from dissected rat brain tissue via differential centrifugation.

-

Rationale: This step provides the biological substrate (the transporters) for the assay. Transfected cells offer a cleaner system, while synaptosomes provide a more physiologically relevant ex-vivo model.

-

-

Assay Setup:

-

Wash the prepared cells/synaptosomes once with room temperature KHB.[16]

-

Prepare serial dilutions of this compound across a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Add 50 µL of KHB containing the various concentrations of the test drug to the wells. Include wells for "total uptake" (vehicle only) and "non-specific uptake" (a high concentration of a selective inhibitor like GBR 12909 or Desipramine).[16]

-

Rationale: A wide concentration range is necessary to generate a full dose-response curve and accurately determine the IC₅₀.

-

-

Incubation:

-

Pre-incubate the plates for 5-10 minutes at room temperature.[16]

-

Add the radiolabeled substrate ([³H]DA or [³H]NE) at a final concentration near its Kₘ value (e.g., 10 nM).

-

Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Rationale: The pre-incubation allows the test compound to bind to the transporters. The short incubation with the radioligand measures the initial rate of uptake, which is the most accurate reflection of transporter function.

-

-

Termination and Lysis:

-

Rapidly terminate the uptake by washing the cells twice with 100 µL of ice-cold KHB.[16]

-

Rationale: The ice-cold buffer immediately stops the transporter activity, "freezing" the amount of radiolabel taken up at the termination point.

-

Lyse the cells by adding 1% SDS solution to each well.

-

-

Quantification and Data Analysis:

-

Transfer the lysate from each well into a scintillation vial containing scintillation fluid.

-

Measure the radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of radiolabeled neurotransmitter taken up.

-

Calculate the specific uptake by subtracting the non-specific uptake CPM from all other values.

-

Plot the percent inhibition of specific uptake against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Caption: Workflow for an in-vitro monoamine transporter uptake inhibition assay.

Section 6: Conclusion and Future Research Directions

This compound is a potent norepinephrine-dopamine releasing agent with a pharmacological profile strongly indicative of CNS stimulant activity. Its physiological effects are predicted to closely mirror those of its well-studied analogue, Phenmetrazine, encompassing increased wakefulness, appetite suppression, and significant cardiovascular stimulation. The pronounced dopaminergic action also suggests a high potential for abuse and dependence.

Given the limited direct research on this specific compound, future investigations are warranted. Key areas for research include:

-

In-vivo microdialysis studies to confirm its effects on extracellular dopamine and norepinephrine levels in key brain regions of live animal models.

-

Behavioral pharmacology studies to characterize its stimulant, anorectic, and reinforcing (abuse potential) effects.

-

Metabolic profiling to identify its major metabolites, as these may also possess pharmacological activity, similar to how phendimetrazine acts as a prodrug to phenmetrazine.[11][12]

A thorough understanding of the structure-activity relationships within the substituted phenylmorpholine class is essential for the development of novel therapeutics with improved safety and efficacy profiles, potentially for conditions like ADHD or binge eating disorder, while minimizing abuse liability.[6][17]

References

-

PubChem. (n.d.). Phenmetrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Phendimetrazine Tartrate? Patsnap Synapse. Retrieved from [Link]

-

chemeurope.com. (n.d.). Phenmetrazine. Retrieved from [Link]

-

Wikipedia. (2025, December 26). Phenmetrazine. Retrieved from [Link]

-

Wikipedia. (2025, December 26). 2-Phenyl-3,6-dimethylmorpholine. Retrieved from [Link]

-

WebMD. (2024, November 8). Phendimetrazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

-

Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1647-1656. Retrieved from [Link]

-

ResearchGate. (2025, August 10). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

-

Carroll, F. I., et al. (2011). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry, 54(5), 1441-1448. Retrieved from [Link]

-

Stoops, W. W., et al. (2012). Abuse Potential of Oral Phendimetrazine in Cocaine-Dependent Individuals: Implications for Agonist-like Replacement Therapy. The American Journal of Drug and Alcohol Abuse, 38(5), 456-462. Retrieved from [Link]

-

McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1404-1416. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Reaction Phenotyping Assay. Retrieved from [Link]

-

Drugs.com. (2025, November 10). Phendimetrazine Side Effects: Common, Severe, Long Term. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Phenmetrazine – Knowledge and References. Retrieved from [Link]

-

Drugs.com. (2025, April 9). Phendimetrazine: Uses, Dosage & Side Effects. Retrieved from [Link]

-

Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

-

Chem-Impex. (n.d.). This compound hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). US20130203752A1 - Phenylmorpholines and analogues thereof.

-

The Journal of Organic Chemistry. (1958). cis- and trans-3-Methyl-2-phenylmorpholine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]

-

PubMed. (2008). Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter. Retrieved from [Link]

-

ResearchGate. (2008). Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. Retrieved from [Link]

-

PubMed. (1998). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Retrieved from [Link]

-

PubMed Central. (2025). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. Retrieved from [Link]

-

MDPI. (2018). Structure Modeling of the Norepinephrine Transporter. Retrieved from [Link]

-

PubMed Central. (2001). Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 3. Phenmetrazine [chemeurope.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 7. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 8. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Phendimetrazine Tartrate? [synapse.patsnap.com]

- 12. Abuse Potential of Oral Phendimetrazine in Cocaine-Dependent Individuals: Implications for Agonist-like Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phendimetrazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 14. Phendimetrazine: Uses, Dosage & Side Effects - Drugs.com [drugs.com]

- 15. drugs.com [drugs.com]

- 16. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

2-Phenylmorpholine and its role as a norepinephrine-dopamine releasing agent

An In-Depth Technical Guide to 2-Phenylmorpholine: A Norepinephrine-Dopamine Releasing Agent

Abstract

This technical guide provides a comprehensive scientific overview of this compound, the parent compound of the substituted phenylmorpholine class of psychostimulants. We delve into its chemical synthesis, core physicochemical properties, and detailed pharmacology. The primary focus is on its mechanism of action as a potent and selective norepinephrine-dopamine releasing agent (NDRA), with significantly less activity at the serotonin transporter. This document outlines standardized in vitro and in vivo methodologies for characterizing its pharmacological profile, including synaptosomal release assays and brain microdialysis. Structure-activity relationships are briefly discussed in the context of its better-known derivatives, such as phenmetrazine. This guide is intended for researchers, chemists, and pharmacologists in the fields of neuroscience and drug development, providing the foundational knowledge and technical protocols necessary to investigate this compound and its analogues.

Introduction

This compound is the foundational chemical structure for a class of psychoactive compounds known as substituted phenylmorpholines.[1][2] While its derivatives, notably phenmetrazine (3-methyl-2-phenylmorpholine) and phendimetrazine (3,4-dimethyl-2-phenylmorpholine), gained prominence as prescription anorectics and are recognized for their stimulant properties, the parent compound itself is a potent neuropharmacological agent.[1][3] Its primary mechanism of action is the induction of neurotransmitter release, specifically targeting the norepinephrine (NE) and dopamine (DA) systems.[1] This classifies this compound as a norepinephrine-dopamine releasing agent (NDRA), a category of drugs that includes well-known stimulants like amphetamine.[1][4]

Understanding the pharmacology of this compound is crucial for two primary reasons. First, it serves as a reference compound for structure-activity relationship (SAR) studies, helping to elucidate how chemical modifications to the phenylmorpholine scaffold alter potency, selectivity, and mechanism of action at monoamine transporters.[5][6] Second, as the parent compound, its profile provides a baseline for evaluating the pharmacological contributions of various substituents found in its more complex analogues that appear as research chemicals or new psychoactive substances.[2][3]

Chemical Properties and Synthesis

Chemical Identity

-

Common Names: PAL-632[1]

Stereochemistry

Like many psychoactive compounds, this compound is chiral, existing as two enantiomers: (S)-2-phenylmorpholine and (R)-2-phenylmorpholine.[8][9] The stereochemistry can be a critical determinant of pharmacological activity, though detailed comparative data for the individual enantiomers of the parent compound are not as widely published as for its derivatives. For many related compounds, the dextrorotatory isomer exhibits greater central stimulant activity.

Synthesis

A common laboratory synthesis involves the cyclization of an amino alcohol precursor. One established method is the acid-catalyzed dehydration of N-(2'-hydroxy-2'-phenylethyl)-ethanolamine.[10]

Synthetic Pathway Overview:

-

Precursor: The synthesis begins with N-(2'-hydroxy-2'-phenylethyl)-ethanolamine.

-

Cyclization: The precursor is dissolved in a strong acid, such as 6N hydrochloric acid, and heated. The acidic environment protonates the hydroxyl groups, facilitating the elimination of a water molecule and subsequent intramolecular cyclization to form the morpholine ring.

-

Workup: After heating, the reaction mixture is cooled and basified (e.g., with NaOH) to deprotonate the amine, rendering the this compound free base.

-

Extraction & Purification: The free base is extracted from the aqueous solution using an organic solvent like ether. The organic extract is then washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude product as an oil.[10][11]

Pharmacology

Mechanism of Action: Monoamine Release

This compound exerts its stimulant effects by acting as a substrate-type releaser at the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][4] This mechanism is distinct from that of reuptake inhibitors (like cocaine or methylphenidate), which merely block the transporter from the outside.

The process involves:

-

Binding and Transport: this compound binds to the substrate recognition site on the extracellular side of DAT and NET and is transported into the presynaptic neuron, similar to the endogenous neurotransmitters.

-

Vesicular Disruption: Once inside the neuron, it can disrupt the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic dopamine and norepinephrine.

-

Transporter Reversal: The primary mechanism for release is the induction of transporter-mediated efflux, also known as reverse transport. The presence of this compound in the cytoplasm and the resulting disruption of ionic gradients cause the DAT and NET to reverse their normal direction of transport, actively pumping DA and NE out of the neuron and into the synaptic cleft.[12][13]

This rapid, non-vesicular release of neurotransmitters leads to a significant increase in synaptic concentrations of dopamine and norepinephrine, causing enhanced stimulation of postsynaptic receptors.

Pharmacological Profile

The potency of a releasing agent is measured by its half-maximal effective concentration (EC₅₀), which is the concentration of the drug that elicits 50% of its maximal release effect. A lower EC₅₀ value indicates greater potency. This compound is a potent NDRA with very weak activity as a serotonin (5-HT) releaser.

| Compound | NE Release EC₅₀ (nM) | DA Release EC₅₀ (nM) | 5-HT Release EC₅₀ (nM) |

| This compound | 79 | 86 | 20,260 |

| Dextroamphetamine | 6.6–10.2 | 5.8–24.8 | 698–1,765 |

| Phenmetrazine | 29–50.4 | 70–131 | 7,765–>10,000 |

| Data sourced from rat brain synaptosome assays.[1] |

These data demonstrate that this compound is roughly equipotent at releasing norepinephrine and dopamine, and over 200-fold more selective for these catecholamines over serotonin.[1] This profile is characteristic of a classic psychostimulant and is predictive of effects such as increased arousal, focus, and locomotor activity, with a lower likelihood of the empathogenic effects associated with potent serotonin releasers.[13]

Structure-Activity Relationships (SAR)

The this compound scaffold is a privileged structure for monoamine transporter ligands.[5][6] SAR studies on its derivatives reveal key insights:

-

N-Substitution: The nitrogen atom is a common site for modification. N-alkylation is generally not favorable for release activity.

-

Ring Substitution: Methylation on the morpholine ring, as seen in phenmetrazine (3-methyl), maintains the potent NDRA profile.[1][3]

-

Phenyl Ring Substitution: Adding substituents to the phenyl ring can dramatically alter potency and selectivity. For example, adding a 4-methyl group (as in 4-methylphenmetrazine) can increase serotonin activity, shifting the profile towards that of an entactogen.[3][5] Conversely, halogen substitution can modulate potency at DAT and NET.[5]

Methodologies for Pharmacological Characterization

To rigorously define the activity of this compound or its analogues, a combination of in vitro and in vivo experiments is essential.

In Vitro Characterization: Synaptosomal Release Assay

This is the gold-standard assay to determine if a compound is a transporter substrate and to quantify its potency (EC₅₀) as a releasing agent. The protocol uses synaptosomes, which are resealed nerve terminals isolated from brain tissue that retain functional transporters.[12]

Protocol: Neurotransmitter Release Assay Using Rat Brain Synaptosomes

-

Tissue Preparation:

-

Euthanize adult male Sprague-Dawley rats according to approved institutional protocols.

-

Rapidly dissect brain regions of interest. For DAT assays, use the striatum; for NET assays, use whole brain minus striatum and cerebellum.[12]

-

Homogenize the tissue in ice-cold sucrose buffer (0.32 M sucrose).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 min) to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-HEPES buffer).

-

-

Radiolabel Loading:

-

Aliquot the synaptosomal suspension into tubes.

-

To block vesicular uptake and isolate transporter-mediated effects, add 1 µM of reserpine to all buffers.[12]

-

Add a low concentration of a radiolabeled substrate. Use [³H]Dopamine ([³H]DA) for DAT assays and [³H]Norepinephrine ([³H]NE) or the NET-selective substrate [³H]MPP+ for NET assays.[12]

-

Incubate for a set period (e.g., 15-30 min at 37°C) to allow the synaptosomes to accumulate the radiotracer via active transport.

-

-

Initiation of Release:

-

Prepare serial dilutions of this compound in the assay buffer.

-

After loading, wash the synaptosomes by filtration over glass fiber filters to remove excess extracellular radiotracer.

-

Rapidly add the buffer containing the test compound (or vehicle control) to the filters and incubate for a short period (e.g., 5-10 min at 37°C). This initiates the release of the preloaded [³H]DA or [³H]NE.

-

-

Quantification and Data Analysis:

-

Terminate the assay by rapid vacuum filtration, washing the filters with ice-cold buffer to stop the reaction.

-

Measure the radioactivity remaining in the synaptosomes trapped on the filters using a liquid scintillation counter.

-

Calculate the amount of radiotracer released as the difference between the vehicle control and the drug-treated samples.

-

Plot the percentage of release against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ and maximal effect (Eₘₐₓ).

-

In Vivo Characterization: Brain Microdialysis

Microdialysis is a powerful in vivo technique for measuring neurotransmitter concentrations in the extracellular fluid of specific brain regions in freely moving animals.[14][15] This method provides crucial information about how a systemically administered drug affects synaptic neurotransmitter levels in real-time.[16][17]

Protocol Outline: Microdialysis in Awake Rats

-

Surgical Preparation:

-

Anesthetize a rat and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting a brain region rich in DA/NE terminals, such as the prefrontal cortex or nucleus accumbens.

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Neurotransmitters in the extracellular space diffuse across the semipermeable membrane at the tip of the probe and into the flowing aCSF.[14]

-

Collect the resulting dialysate samples in timed fractions (e.g., every 10-20 minutes).

-

-

Drug Administration and Sampling:

-

After collecting several baseline samples to establish stable neurotransmitter levels, administer this compound (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples for 2-3 hours post-administration to monitor the time course of the drug's effect.

-

-

Sample Analysis:

-

Analyze the concentration of dopamine and norepinephrine in the dialysate fractions using a highly sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).[16]

-

Express the results as a percentage change from the baseline concentrations. A successful experiment with this compound would show a robust and sustained increase in extracellular DA and NE levels post-injection.

-

Conclusion

This compound is a prototypical norepinephrine-dopamine releasing agent that serves as a valuable pharmacological tool and the parent structure for a range of psychostimulants. Its potent and selective activity at catecholamine transporters, coupled with a well-understood mechanism of action, makes it an ideal candidate for comparative studies in neuropharmacology and medicinal chemistry. The methodologies detailed in this guide, from in vitro release assays to in vivo microdialysis, represent the standard, validated approaches required to fully characterize the neurochemical profile of this compound and its derivatives, providing a solid foundation for further research into the structure-activity relationships of the phenylmorpholine class.

References

-

PrepChem.com. Synthesis of this compound. Available from: [Link]

-

Wikipedia. This compound. Available from: [Link]

-

Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC - PubMed Central. Available from: [Link]

-

Morgese, M. G., et al. (2017). In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex. PubMed Central. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Wikipedia. Substituted phenylmorpholine. Available from: [Link]

-

News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. Available from: [Link]

-

Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. Available from: [Link]

-

Hoebel, B. G., et al. (1989). Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications. PubMed. Available from: [Link]

-

PubChem. (R)-2-Phenylmorpholine. Available from: [Link]

-

PubChem. (2S)-2-Phenylmorpholine. Available from: [Link]

-

Sensagent. Substituted phenylmorpholine. Available from: [Link]

-

Lead Sciences. This compound. Available from: [Link]

-

Martin, C., et al. (2000). Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. PubMed. Available from: [Link]

-

Muller, A., et al. (2014). Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex. NIH. Available from: [Link]

-

Kaur, R., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available from: [Link]

-

Glennon, R. A., et al. (2018). The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes. PMC - PubMed Central. Available from: [Link]

-

Hasenhuetl, P. S., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. PNAS. Available from: [Link]

-

McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC - NIH. Available from: [Link]

-

Wikipedia. Dopamine releasing agent. Available from: [Link]

-

Wikipedia. Norepinephrine–dopamine releasing agent. Available from: [Link]

-

Scherer, M., et al. (2017). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. ResearchGate. Available from: [Link]

-

Molecular Devices. Neurotransmitter Transporter Assay Kit. Available from: [Link]

-

Reith, M. E., et al. (2001). Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity. PubMed. Available from: [Link]

-

Wikipedia. Norepinephrine releasing agent. Available from: [Link]

-

Wikipedia. Stimulant. Available from: [Link]

-

Saroja, J., et al. (2011). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. PubMed Central. Available from: [Link]

-

Luethi, D., & Liechti, M. E. (2018). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. ResearchGate. Available from: [Link]

-

Froimowitz, M., et al. (2007). Quantitative structure-activity relationship studies of threo-methylphenidate analogs. ResearchGate. Available from: [Link]

-

Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. PubMed. Available from: [Link]

-

Wang, Z., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI. Available from: [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Norepinephrine–dopamine releasing agent - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C10H13NO | CID 91101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-2-Phenylmorpholine | C10H13NO | CID 937784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (2S)-2-Phenylmorpholine | C10H13NO | CID 937783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. (S)-2-phenylmorpholine synthesis - chemicalbook [chemicalbook.com]

- 12. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stimulant - Wikipedia [en.wikipedia.org]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. pubs.acs.org [pubs.acs.org]

The Rise and Diversification of Phenylmorpholines: A Technical Guide to a Versatile CNS Scaffold

Abstract

The substituted 2-phenylmorpholine framework represents a cornerstone in the development of centrally acting therapeutic agents. From the early breakthroughs in anorectic research to the nuanced modulation of monoamine transporters for antidepressant therapies, this chemical class has demonstrated remarkable versatility. This in-depth guide provides a comprehensive overview of the discovery, history, and chemical evolution of substituted phenylmorpholines. We will explore the seminal compounds that defined the class, delve into the structure-activity relationships that govern their pharmacological profiles, and present detailed synthetic methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important pharmacophore.

Introduction: The Phenylmorpholine Core and Its Significance

Substituted phenylmorpholines are a class of chemical compounds derived from the parent this compound structure.[1][2] These molecules have a six-membered morpholine ring containing both nitrogen and oxygen heteroatoms, attached to a phenyl group. This scaffold has proven to be a privileged structure in medicinal chemistry, capable of interacting with a variety of biological targets within the central nervous system (CNS).[3] The primary mechanism of action for many early and well-known phenylmorpholines is the release of monoamine neurotransmitters such as dopamine and norepinephrine, leading to stimulant effects.[1][4] This pharmacological activity led to their initial investigation and application as appetite suppressants.[5] Over time, further chemical modifications have yielded compounds with more selective actions, such as norepinephrine reuptake inhibitors used in the treatment of depression.[6][7]

The enduring interest in this class of compounds stems from the tunability of their pharmacological effects through targeted chemical substitutions on both the phenyl and morpholine rings. This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The First Wave: Anorectics and the Discovery of Phenmetrazine and Phendimetrazine

The history of substituted phenylmorpholines is intrinsically linked to the search for effective treatments for obesity in the mid-20th century.[8] Following the use and subsequent recognition of the addictive potential of amphetamines, a need arose for anorectic agents with a more favorable safety profile.[9]

Phenmetrazine: The Archetypal Phenylmorpholine

Phenmetrazine, chemically (±)-trans-3-methyl-2-phenylmorpholine, was first synthesized in 1952.[10] It emerged as a potent anorectic and was marketed under the brand name Preludin.[10] Its mechanism of action involves the release of norepinephrine and dopamine, with significantly less effect on serotonin.[10][11] This profile is similar to amphetamine but with a potentially lower risk of abuse, which initially made it an attractive alternative.[12] However, widespread misuse eventually led to its withdrawal from the market in many countries.[10]

Phendimetrazine: A Prodrug Approach

Phendimetrazine, (2S,3S)-3,4-dimethyl-2-phenylmorpholine, was introduced as a successor to phenmetrazine.[13] It functions as a prodrug, with approximately 30% of an oral dose being metabolized to the active compound, phenmetrazine.[13] This metabolic conversion results in a more gradual and sustained release of phenmetrazine, which was thought to reduce its abuse potential.[13][14] Phendimetrazine is still prescribed for the short-term treatment of obesity in some countries.[12]

Evolution of the Scaffold: Reboxetine and the Shift to Antidepressant Therapies

The therapeutic applications of the phenylmorpholine scaffold expanded beyond appetite suppression with the development of compounds targeting specific monoamine transporters for the treatment of depression.

Reboxetine: A Selective Norepinephrine Reuptake Inhibitor

Reboxetine, 2-[(2-ethoxyphenoxy)phenylmethyl]morpholine, is a selective norepinephrine reuptake inhibitor (NRI).[6][7] Its development was a departure from the releasing-agent profile of earlier phenylmorpholines and was based on the established role of norepinephrine in mood regulation.[6] Discovered at Farmitalia-Carlo Erba and first published in 1984, reboxetine was approved in Europe in 1997 for the treatment of major depressive disorder.[15][16] It has a low affinity for other neurotransmitter transporters and receptors, which contributes to a side effect profile distinct from that of other classes of antidepressants.[6][7] Despite its approval in many countries, it did not receive FDA approval in the United States.[15][17]

Structure-Activity Relationships (SAR): Tailoring Pharmacological Profiles

The pharmacological diversity of substituted phenylmorpholines is a direct result of how different chemical modifications influence their interaction with monoamine transporters.

-

Substitution on the Phenyl Ring: Modifications to the phenyl ring can significantly alter the potency and selectivity of the compound. For example, the introduction of electron-withdrawing groups can influence the affinity for dopamine and norepinephrine transporters.[11]

-

Substitution on the Morpholine Ring: Alkylation of the nitrogen atom in the morpholine ring, as seen in phendimetrazine (N-methyl), can convert the compound into a prodrug.[13] The size and nature of the N-alkyl group can modulate the rate of metabolic activation and the overall pharmacokinetic profile.[18]

-

Stereochemistry: The stereochemistry of the chiral centers at the 2 and 3 positions of the morpholine ring is crucial for activity. For instance, the anorectic effects of phenmetrazine are primarily attributed to the (trans)-(2R,3R)- and (2S,3S)-enantiomers.

Synthesis and Experimental Protocols

The synthesis of substituted phenylmorpholines typically involves the formation of the core morpholine ring from an appropriate amino alcohol and a substituted phenacyl bromide or a related electrophile.

General Synthetic Pathway for Phenmetrazine

The synthesis of phenmetrazine can be achieved through the reaction of 2-bromopropiophenone with ethanolamine.[10] This initial reaction forms an intermediate alcohol, which is then cyclized and reduced to yield phenmetrazine.[10]

Caption: General synthetic scheme for Phenmetrazine.

Detailed Experimental Protocol: Synthesis of Phendimetrazine

The synthesis of phendimetrazine involves the reaction of N-methylethanolamine with 2-bromopropiophenone, followed by a reductive cyclization.[13]

Step 1: Synthesis of the intermediate (3)

-

To a solution of N-methylethanolamine in a suitable solvent (e.g., ethanol), add 2-bromopropiophenone.

-

The reaction mixture is stirred at room temperature for several hours.

-

The solvent is removed under reduced pressure, and the resulting residue is purified to yield the intermediate compound (3).

Step 2: Reductive cyclization to Phendimetrazine

-

The intermediate (3) is dissolved in formic acid.

-

The solution is heated under reflux for a specified period.

-

After cooling, the reaction mixture is basified and extracted with an organic solvent.

-

The organic layer is dried and the solvent evaporated to yield phendimetrazine, which can be further purified by crystallization or chromatography.

Pharmacological Data Summary

| Compound | Primary Mechanism of Action | Primary Therapeutic Use | Key Pharmacological Notes |

| Phenmetrazine | Norepinephrine-Dopamine Releasing Agent (NDRA)[10] | Anorectic (historical)[10] | High abuse potential led to withdrawal from market.[10][12] |

| Phendimetrazine | Prodrug to Phenmetrazine[13] | Anorectic[13] | Slower onset and longer duration of action compared to phenmetrazine.[13] |

| Reboxetine | Selective Norepinephrine Reuptake Inhibitor (NRI)[6][7] | Antidepressant[6] | Low affinity for other monoamine transporters and receptors.[7] |

Conclusion and Future Directions

The substituted phenylmorpholine scaffold has a rich history in medicinal chemistry, evolving from broad-acting stimulants to highly selective therapeutic agents. The journey from phenmetrazine to reboxetine highlights the power of chemical modification in tailoring the pharmacological properties of a core structure. Future research in this area may focus on the development of novel phenylmorpholine derivatives with even greater selectivity for specific monoamine transporter subtypes or with dual-acting properties for the treatment of complex neuropsychiatric disorders. The versatility of this scaffold ensures its continued relevance in the ongoing quest for new and improved CNS therapies.

References

-

Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]

-

Wikipedia. (n.d.). Phendimetrazine. Retrieved from [Link]

-

Wikiwand. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenmetrazine. Retrieved from [Link]

-

WikiMed. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]

-

Dwoskin, L. P. (2004). The promises and pitfalls of reboxetine. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Atkinson, R. L. (2022). An Historical Review of Steps and Missteps in the Discovery of Anti-Obesity Drugs. NCBI. Retrieved from [Link]

-

The Bariatric & Metabolic Center of Colorado. (2024, October 26). The Evolution of Weight Loss Drugs Through Time. Retrieved from [Link]

-

Carroll, F. I., et al. (2012). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. NIH. Retrieved from [Link]

-

Dwoskin, L. P. (2004). The Promises and Pitfalls of Reboxetine. PMC - PubMed Central - NIH. Retrieved from [Link]

-

Bishop, K. (2024, April 17). Weight-Loss Drugs: A Historical Review, Part 2. ACHI. Retrieved from [Link]

-

Wikipedia. (n.d.). Anorectic. Retrieved from [Link]

-

Dwoskin, L. P. (2025, August 6). The Promises and Pitfalls of Reboxetine. ResearchGate. Retrieved from [Link]

-

D&PS. (2015, October 5). #2-1. History of anti-obesity drugs II. Retrieved from [Link]

-

Wikipedia. (n.d.). Reboxetine. Retrieved from [Link]

-

El-Sayed, N. S. (2017, October 17). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Semantic Scholar. Retrieved from [Link]

-

Wikipedia. (n.d.). Stimulant. Retrieved from [Link]

-

McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC - NIH. Retrieved from [Link]

-

Jain, A., & Sahu, S. K. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Retrieved from [Link]

-

Spetea, M., et al. (2020). Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. MDPI. Retrieved from [Link]

- Blough, B. E., et al. (2013). Phenylmorpholines and analogues thereof. Google Patents.

-

Gualdani, R., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Retrieved from [Link]

-

D2h. (2021, December 23). File:Phenmetrazine Synthesis.svg. Wikimedia Commons. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Metra. PubChem. Retrieved from [Link]

-

Wikimedia Commons. (2021, January 22). Category:Substituted phenylmorpholines. Retrieved from [Link]

Sources

- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituted phenylmorpholine - Wikiwand [wikiwand.com]

- 5. Anorectic - Wikipedia [en.wikipedia.org]

- 6. The promises and pitfalls of reboxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Promises and Pitfalls of Reboxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Historical Review of Steps and Missteps in the Discovery of Anti-Obesity Drugs - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. #2-1. History of anti-obesity drugs II | D&PS [idnps.com]

- 10. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 11. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 13. Phendimetrazine - Wikipedia [en.wikipedia.org]

- 14. Metra | C16H23NO7 | CID 120608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Reboxetine - Wikipedia [en.wikipedia.org]

- 16. Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Phenylmorpholine Derivatives and Their Stimulant Properties

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylmorpholine scaffold represents a cornerstone in the development of central nervous system (CNS) stimulants. Historically anchored by the clinical use and subsequent misuse of phenmetrazine, this chemical class continues to be a subject of intense interest in medicinal chemistry and pharmacology. This guide provides a comprehensive technical overview of this compound derivatives, delving into their synthesis, stereochemistry, structure-activity relationships (SAR), and mechanisms of action as monoamine releasing agents. We will explore key derivatives, from clinically utilized compounds to emergent psychoactive substances, and provide detailed experimental protocols for their synthesis and in vitro evaluation. The objective is to furnish researchers and drug development professionals with a foundational understanding of this important class of psychostimulants, highlighting both their therapeutic potential and inherent risks.

The this compound Core: A Privileged Scaffold for Stimulant Activity

The this compound structure is a synthetic amphetamine derivative where the terminal amine of a phenylisopropylamine skeleton is incorporated into a morpholine ring.[1] This seemingly minor cyclization has profound effects on the molecule's pharmacological profile, creating a rigid structure that orients the phenyl group and the nitrogen atom in a specific spatial arrangement conducive to interaction with monoamine transporters.

The parent compound, this compound, is itself a potent norepinephrine-dopamine releasing agent (NDRA).[2] However, it is the substituted derivatives, particularly those with alkyl groups on the morpholine ring, that have gained prominence. The archetypal example, phenmetrazine (3-methyl-2-phenylmorpholine), was introduced as an anorectic (appetite suppressant) in the 1950s and demonstrates the classic stimulant properties associated with this class.[1][3]

Caption: Core chemical structure of this compound.

Mechanism of Action: Modulating Synaptic Catecholamines

The primary stimulant effects of this compound derivatives are mediated through their interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1] These transporters are responsible for clearing their respective neurotransmitters from the synaptic cleft, thereby terminating the signal. Unlike pure reuptake inhibitors (e.g., cocaine) which simply block the transporter, most phenmetrazine analogues act as substrate-type releasers .[1]

This mechanism involves several steps:

-

The drug binds to the outward-facing conformation of the transporter.

-

It is then translocated into the presynaptic neuron, similar to the endogenous neurotransmitter.

-

Once inside, the drug disrupts the vesicular monoamine transporter 2 (VMAT2), causing neurotransmitters to move from synaptic vesicles into the cytoplasm.

-

This increase in cytoplasmic dopamine and norepinephrine drives the DAT and NET to reverse their direction of transport, releasing the neurotransmitters into the synaptic cleft in a non-vesicular, impulse-independent manner.

Phenmetrazine is a potent substrate-type releaser at both DAT and NET, with significantly less activity at the serotonin transporter (SERT).[1] This pharmacological profile, heavily weighted towards catecholamines, is responsible for the classic psychostimulant effects: increased alertness, euphoria, and anorexia, with a lower incidence of the hallucinogenic or empathogenic effects associated with strong serotonin releasers.

Caption: Mechanism of a this compound (2-PM) releasing agent.

Structure-Activity Relationships (SAR)

Modifications to the this compound scaffold can dramatically alter its potency, selectivity, and overall pharmacological profile. Understanding these relationships is critical for designing new compounds with desired therapeutic effects.

-

N-Substitution: The nature of the substituent on the morpholine nitrogen is a key determinant of activity.

-

Phenmetrazine (N-H): A potent and active releasing agent.

-

Phendimetrazine (N-CH₃): This N-methylation renders the compound virtually inactive on its own.[4] However, phendimetrazine acts as a prodrug, undergoing in vivo N-demethylation to yield the active metabolite, phenmetrazine.[4][5] This metabolic conversion results in a slower onset and more sustained release of phenmetrazine, which is believed to lower its abuse potential compared to direct administration of phenmetrazine.[4][5]

-

-

Phenyl Ring Substitution: Adding substituents to the phenyl ring modulates transporter affinity and selectivity.

-

Methyl Substitution: The position of a methyl group is critical. A study on methylphenmetrazine (MPM) isomers showed that 2-MPM and 3-MPM retained stimulant properties similar to phenmetrazine, while 4-MPM displayed a more MDMA-like entactogen profile, suggesting increased serotonin activity.[1][6]

-

Fluorine Substitution: Fluorination has been a common strategy in the development of new psychoactive substances (NPS). 3-Fluorophenmetrazine (3-FPM), for example, emerged as a popular designer drug, largely retaining the catecholamine-dominant profile of its parent compound.

-

-

Stereochemistry: Phenmetrazine has two chiral centers, leading to four possible stereoisomers. The biological activity resides primarily in the (2S, 3S)- and (2R, 3R)- enantiomers (the trans-isomers). The cis-isomers (e.g., pseudophenmetrazine) are significantly less active.[2]

Comparative Pharmacological Data

The following table summarizes the monoamine releasing activity for several key this compound derivatives. The EC₅₀ value represents the concentration of the drug required to elicit a 50% maximal release of the neurotransmitter. Lower values indicate higher potency.

| Compound | Norepinephrine (NE) Release EC₅₀ (nM) | Dopamine (DA) Release EC₅₀ (nM) | Serotonin (5-HT) Release EC₅₀ (nM) | Primary Profile |

| d-Amphetamine | 6.6–10.2 | 5.8–24.8 | 698–1,765 | NDRA |

| This compound | 79 | 86 | 20,260 | NDRA |

| Phenmetrazine | 29–50.4 | 70–131 | 7,765–>10,000 | NDRA |

| Phendimetrazine | >10,000 | >10,000 | >100,000 | Prodrug / Inactive |

Data compiled from multiple sources.[2][3]

Experimental Protocols

A self-validating system of protocols is essential for the reliable synthesis and characterization of these compounds. The causality behind experimental choices—such as the choice of reducing agent or the method of cyclization—is critical for reproducibility and optimization.

Synthesis of Phenmetrazine

This protocol describes a common synthetic route to phenmetrazine from 2-bromopropiophenone and ethanolamine.[3] The choice of a strong acid for the final cyclization step is crucial for dehydrating the intermediate alcohol to form the morpholine ring.

Caption: General synthetic workflow for Phenmetrazine.

Methodology:

-

Step 1: Synthesis of the Intermediate Alcohol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromopropiophenone in a suitable solvent such as ethanol.

-

Add an excess of ethanolamine to the solution. The excess base serves to neutralize the HBr byproduct.

-

Reflux the mixture for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and filter to remove any precipitated salts. Evaporate the solvent in vacuo.

-

The resulting crude amino ketone is then dissolved in methanol. Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise to reduce the ketone to a secondary alcohol. The choice of NaBH₄ is based on its selectivity for ketones in the presence of other functional groups and its operational simplicity.

-

Stir the reaction for 1-2 hours, then quench carefully with water.

-

Extract the product into an organic solvent (e.g., dichloromethane), dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate alcohol, 3-methyl-2-phenylmorpholin-2-ol.

-

-

Step 2: Cyclization to Phenmetrazine:

-

Caution: This step uses concentrated strong acid and is highly exothermic.

-

In a flask cooled in an ice/salt bath, slowly add the crude intermediate alcohol from Step 1 to concentrated sulfuric acid with vigorous stirring.

-

The sulfuric acid acts as both a catalyst and a dehydrating agent to facilitate the intramolecular cyclization.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight.

-

Carefully pour the acidic mixture onto crushed ice to quench the reaction.

-

Basify the aqueous solution to a high pH (>12) with a strong base, such as 50% NaOH solution, while cooling in an ice bath.

-

Extract the phenmetrazine freebase with an organic solvent (e.g., diethyl ether or toluene).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude phenmetrazine.

-

The product can be further purified by distillation or by conversion to its hydrochloride salt and recrystallization.

-

In Vitro Assay: Monoamine Transporter Uptake Inhibition

This protocol provides a method for assessing the potency of a compound to inhibit the reuptake of neurotransmitters into synaptosomes, a common and reliable method for screening stimulant activity.[1]

Methodology:

-

Preparation of Synaptosomes:

-

Homogenize fresh rat brain tissue (e.g., striatum for DAT, frontal cortex for NET) in ice-cold sucrose buffer (0.32 M sucrose).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in a suitable assay buffer (e.g., Krebs-phosphate buffer).

-

-

Uptake Inhibition Assay:

-

Prepare a series of dilutions of the test compound (e.g., a this compound derivative) in the assay buffer.

-

In a 96-well plate, add the synaptosome preparation to wells containing either buffer (for total uptake), a known potent inhibitor like cocaine (for non-specific uptake), or the test compound at various concentrations.

-

Pre-incubate the plate for 10-15 minutes at 37°C to allow the compound to bind.

-

Initiate the uptake reaction by adding a small volume of radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT assays or [³H]norepinephrine for NET assays).

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C. The short incubation time ensures measurement of the initial rate of transport.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the synaptosomes (containing the uptaken radiolabel) from the buffer.

-

Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radiolabel.

-

Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake (wells with cocaine) from the total uptake (wells with buffer only).

-

Determine the percent inhibition for each concentration of the test compound relative to the specific uptake.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of specific uptake).

-

Conclusion and Future Directions